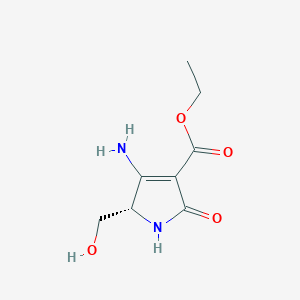
(S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is a complex organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the keto group can produce a secondary alcohol.
科学的研究の応用
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate analogs: These compounds have similar structures but differ in functional groups, leading to variations in their chemical and biological properties.
Pyrrole derivatives: Compounds with a pyrrole ring structure that exhibit different reactivity and applications.
The uniqueness of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
CAS番号 |
195525-52-1 |
|---|---|
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC名 |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1 |
InChIキー |
RJEPJIDFVKNBPW-SCSAIBSYSA-N |
SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
異性体SMILES |
CCOC(=O)C1=C([C@H](NC1=O)CO)N |
正規SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
同義語 |
1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















